Cas no 1196396-29-8 (2-4-(cyclopentyloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-4-(cyclopentyloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
1196396-29-8 structure
Nombre del producto:2-4-(cyclopentyloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Número CAS:1196396-29-8
MF:C17H25BO3
Megavatios:288.189605474472
CID:4685252
PubChem ID:66915618

2-4-(cyclopentyloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Propiedades químicas y físicas

Nombre e identificación

    • 2-[3-(cyclopentyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane
    • 2-(3-(Cyclopentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • IZQHPCQIABNPEK-UHFFFAOYSA-N
    • 2-4-(cyclopentyloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • EN300-1706486
    • 2-(4-(Cyclopentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • SCHEMBL1129399
    • 1196396-29-8
    • 2-(4-cyclopentyloxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • 2-[4-(cyclopentyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • G63249
    • AKOS018219268
    • MFCD16451304
    • 2-(4-cyclopentyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • starbld0018716
    • Renchi: 1S/C17H25BO3/c1-16(2)17(3,4)21-18(20-16)13-8-7-11-15(12-13)19-14-9-5-6-10-14/h7-8,11-12,14H,5-6,9-10H2,1-4H3
    • Clave inchi: IZQHPCQIABNPEK-UHFFFAOYSA-N
    • Sonrisas: O1B(C2C=CC=C(C=2)OC2CCCC2)OC(C)(C)C1(C)C

Atributos calculados

  • Calidad precisa: 288.1896748g/mol
  • Masa isotópica única: 288.1896748g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 21
  • Cuenta de enlace giratorio: 3
  • Complejidad: 347
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 27.7

2-4-(cyclopentyloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-1706486-0.25g
2-[4-(cyclopentyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1196396-29-8 95%
0.25g
$325.0 2023-09-20
Enamine
EN300-1706486-5.0g
2-[4-(cyclopentyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1196396-29-8 95%
5g
$1903.0 2023-06-04
Enamine
EN300-1706486-1g
2-[4-(cyclopentyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1196396-29-8 95%
1g
$656.0 2023-09-20
Enamine
EN300-1706486-10g
2-[4-(cyclopentyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1196396-29-8 95%
10g
$2823.0 2023-09-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2005521-5g
2-(4-(Cyclopentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1196396-29-8 98%
5g
¥8866.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2005521-100mg
2-(4-(Cyclopentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1196396-29-8 98%
100mg
¥348.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2005521-250mg
2-(4-(Cyclopentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1196396-29-8 98%
250mg
¥690.00 2024-08-09
Enamine
EN300-1706486-10.0g
2-[4-(cyclopentyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1196396-29-8 95%
10g
$2823.0 2023-06-04
Enamine
EN300-1706486-0.5g
2-[4-(cyclopentyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1196396-29-8 95%
0.5g
$512.0 2023-09-20
Enamine
EN300-1706486-5g
2-[4-(cyclopentyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1196396-29-8 95%
5g
$1903.0 2023-09-20

Artículos recomendados

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:1196396-29-8)2-4-(cyclopentyloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A1223786
Pureza:99%
Cantidad:1g
Precio ($):197